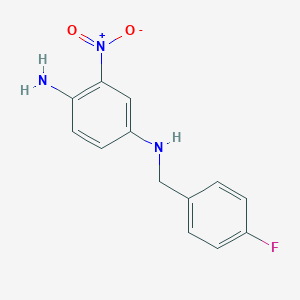

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Description

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (IUPAC name: 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine) is a nitro-substituted benzene-1,4-diamine derivative with a 4-fluorobenzyl group at the N1 position. Key properties include:

- Molecular formula: C₁₃H₁₂FN₃O₂

- Molecular weight: 261.26 g/mol

- Physical form: Brown to red powder

- Purity: Available at ≥97% (TCI America) and 98% (Thermo Scientific)

Commercial availability (e.g., ¥219.00/g) indicates its utility as a building block in organic synthesis .

Propriétés

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDZJOIEYRRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602349 | |

| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-21-8 | |

| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine typically involves the nitration of a benzene ring followed by the introduction of a fluorobenzyl group. One common method involves the nitration of 1,4-diaminobenzene to form 3-nitro-1,4-diaminobenzene. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of anticonvulsant drugs , such as retigabine, which modulates potassium channels essential for neuronal activity. Research indicates that derivatives of this compound exhibit significant antibacterial and anticancer properties, making it a valuable candidate for targeted therapies in oncology and infectious diseases .

Case Study: Anticancer Activity

In vitro studies have demonstrated that FBNDA significantly inhibits cell proliferation in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Material Science

Advanced Materials Development

The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental degradation, making it particularly useful in industrial applications .

Analytical Chemistry

Biomolecule Detection

this compound is employed in analytical methods for detecting specific biomolecules. Its ability to act as a biochemical probe facilitates research in diagnostics and biomarker discovery .

Organic Synthesis

Building Block for Complex Molecules

FBNDA is utilized as a building block in organic synthesis. It allows chemists to create complex molecules efficiently, which is crucial for developing new compounds with potential therapeutic benefits . The compound can undergo various chemical reactions, including oxidation and substitution, enabling further functionalization.

Environmental Applications

Pollutant Remediation

Research is underway to explore the potential of this compound in environmental remediation processes. Its chemical structure may facilitate the breakdown of pollutants in contaminated sites, contributing to environmental sustainability efforts .

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects and Structural Modifications

The following table compares N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine with two close analogs:

Key Observations:

Electronic Effects: The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects. 4-Trifluoromethylbenzyl (Compound 3) introduces a stronger electron-withdrawing group, which may improve metabolic stability and receptor binding .

Synthetic Efficiency :

- Yields for analogs range from 67–69%, suggesting moderate efficiency in their preparation via nucleophilic substitution .

Spectroscopic Trends :

Pharmacological Relevance

- Retigabine Association : The target compound is structurally related to Retigabine, a potassium channel opener used to treat epilepsy . Analogs with fluorinated benzyl groups may optimize pharmacokinetic profiles (e.g., bioavailability, half-life).

- Nitro Group Role : The nitro group in these compounds may act as a redox-active moiety, enabling prodrug activation or modulating ion channel activity .

Comparison with Other Diamine Derivatives

- N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine (): Features a dimethylaminoethyl chain instead of benzyl. Lower molecular weight (197.25 g/mol) and altered solubility due to the tertiary amine group.

- Carbazole-Triphenylamine Polyimides (): Noncoplanar structures with carbazole units exhibit blue light emission and redox activity, highlighting divergent applications (e.g., OLEDs vs. pharmaceuticals).

Activité Biologique

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a compound with notable biological activity, primarily due to its unique chemical structure that includes both a nitro group and an amine functionality. This article discusses its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the nitration of 1,4-diaminobenzene to form 3-nitro-1,4-diaminobenzene, followed by a reaction with 4-fluorobenzyl chloride under basic conditions. This method allows for the introduction of the fluorobenzyl group, which enhances the compound's biological activity and membrane permeability .

Chemical Structure:

- Molecular Formula: C13H12FN3O2

- Molecular Weight: 261.26 g/mol

- CAS Number: 150812-21-8

Antibacterial and Anticancer Properties

Research indicates that this compound exhibits significant antibacterial and anticancer activities. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and cancer cell lines .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects involves several pathways:

- Reduction of Nitro Group: The nitro group can be reduced to an amine under physiological conditions, generating reactive species that can alkylate DNA and proteins.

- Cell Membrane Penetration: The presence of the fluorobenzyl moiety enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it significantly inhibited cell proliferation in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Efficacy

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Potential Applications

Given its biological activity, this compound has potential applications in various fields:

- Pharmaceutical Development: As a lead compound for developing new antibacterial and anticancer agents.

- Biochemical Probes: For studying enzyme interactions and cellular processes due to its ability to modify cellular components.

Q & A

Q. What in silico tools predict the compound’s stability under varying pH conditions?

- Methodological Answer : Use MarvinSketch (ChemAxon) to calculate pKa values (amine groups ~4.5–5.5, nitro group inert). Molecular dynamics simulations (GROMACS, OPLS-AA force field) model hydrolysis kinetics at pH 2–12. Experimental validation via HPLC stability studies (37°C, 24h) confirms degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.